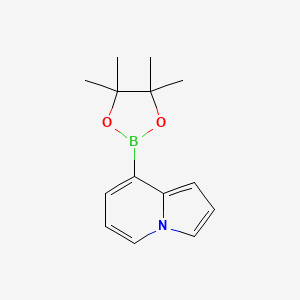
6-(5-Methyl-2-imidazolyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Methyl-2-imidazolyl)quinoline: is a heterocyclic compound that combines the structural motifs of quinoline and imidazole. Quinoline is a nitrogen-based heterocyclic aromatic compound, while imidazole is a five-membered heterocyclic moiety. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-imidazolyl)quinoline typically involves the construction of the quinoline and imidazole rings followed by their fusion. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization to form the quinoline ring. The imidazole ring can then be introduced through further cyclization reactions involving nitriles or other suitable precursors .
Industrial Production Methods
Industrial production of this compound may utilize transition-metal catalyzed reactions to enhance yield and selectivity. Methods such as palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations are often employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Methyl-2-imidazolyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
6-(5-Methyl-2-imidazolyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target. Studies have shown that the compound can interact with DNA, proteins, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Imidazole: A five-membered heterocyclic moiety known for its broad range of chemical and biological properties.
Imidazo[1,2-a]pyridine: A fused bicyclic heterocycle with applications in medicinal chemistry and material science.
Uniqueness
6-(5-Methyl-2-imidazolyl)quinoline is unique due to its combined structural features of quinoline and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
6-(5-methyl-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3,(H,15,16) |
Clé InChI |
YUBQHUGZQOULLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)



